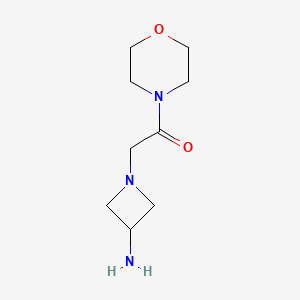
2-(3-Aminoazetidin-1-yl)-1-(morpholin-4-yl)ethan-1-one
Übersicht
Beschreibung
2-(3-Aminoazetidin-1-yl)-1-(morpholin-4-yl)ethan-1-one, also known as 2-AAM, is an important organic compound that has been studied extensively in recent years. It is used as a building block in the synthesis of a range of drugs, including antibiotics and antivirals. It is also used in the synthesis of other compounds, such as polymers and surfactants. In addition, 2-AAM has been shown to have potential applications in the field of biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Reactions with Electrophilic Reagents : Research has shown that reactions of related amino-ethanol derivatives with electrophilic reagents lead to the formation of diverse oxazaheterocycles, including morpholin-2-, -3-one, and morpholin-2,3-dione. These reactions highlight the compound's utility in synthesizing heterocyclic compounds with potential pharmacological properties (Palchikov, 2015).
QSAR-Analysis of Derivatives : A study on derivatives of a closely related compound aimed to determine parameters of molecular structure for QSAR-analysis, suggesting the theoretical basis for designing new potential antioxidants. The study demonstrates the role of such compounds in drug design, focusing on their antioxidant activities (Drapak et al., 2019).
Therapeutic Potential
Antibacterial Properties : A novel antibacterial 8-chloroquinolone, featuring a structurally similar azetidinyl group, displayed potent activity against Gram-positive and Gram-negative bacteria. The study underscores the importance of structural modifications in enhancing antibacterial efficacy, pointing towards the therapeutic potential of compounds with azetidinyl and morpholinyl groups (Kuramoto et al., 2003).
Antimicrobial and Antioxidant Activities : Novel di-[2-(3-alkyl/aryl-4,5-dihydro-1H-1,2,4-triazol5-one-4-yl)-azomethinephenyl] isophtalates and their Mannich base derivatives, synthesized from morpholine, exhibited significant antimicrobial and antioxidant activities. These findings suggest the compound's derivatives can serve as leads for the development of new antimicrobial and antioxidant agents (Yüksek et al., 2020).
Eigenschaften
IUPAC Name |
2-(3-aminoazetidin-1-yl)-1-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2/c10-8-5-11(6-8)7-9(13)12-1-3-14-4-2-12/h8H,1-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDOWKLBZVEZOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminoazetidin-1-yl)-1-(morpholin-4-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



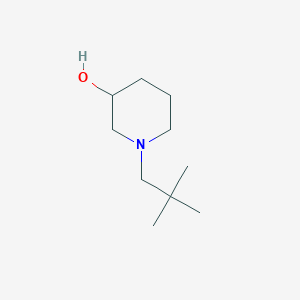
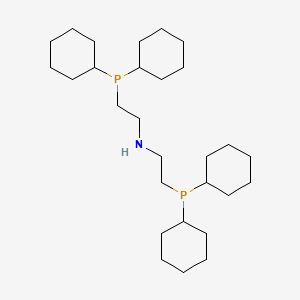
![[5-[3-(Trifluoromethyl)phenyl]thiophen-2-yl]methanol](/img/structure/B1487804.png)

![4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1487807.png)
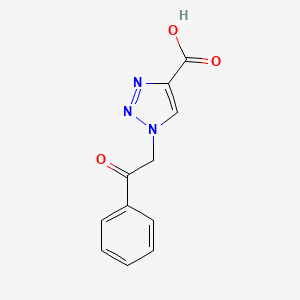

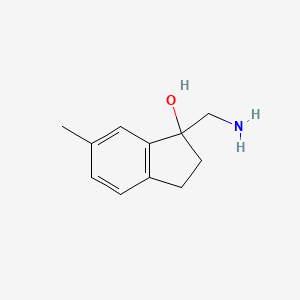
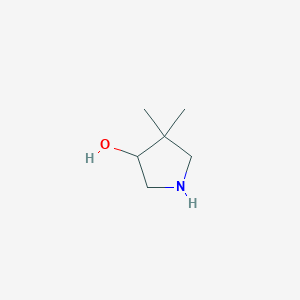

![1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1487818.png)

![3-[2-Bromo-4-(sec-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1487820.png)
![2-Bromo-6-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1487821.png)